![molecular formula C15H21ClN2S B4294699 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile](/img/structure/B4294699.png)
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile
Overview
Description
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile, also known as ML132, is a chemical compound that has been the subject of extensive research in recent years. It is a potent inhibitor of the protein kinase CK1, which is involved in a wide range of cellular processes, including DNA repair, cell cycle regulation, and circadian rhythms.
Mechanism of Action
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile acts as a potent and selective inhibitor of CK1, binding to the ATP-binding site of the enzyme and preventing its activity. CK1 is involved in the phosphorylation of a wide range of proteins, and its inhibition by 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile can lead to a variety of cellular effects, including altered cell cycle progression, apoptosis, and altered circadian rhythms.
Biochemical and Physiological Effects
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, it can induce cell cycle arrest and apoptosis, while in neurons, it can affect circadian rhythms and synaptic plasticity. It has also been shown to enhance the activity of certain chemotherapeutic agents, such as cisplatin, in cancer cells.
Advantages and Limitations for Lab Experiments
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile is a potent and selective inhibitor of CK1, making it a valuable tool compound for investigating the role of this enzyme in various cellular processes. Its use in lab experiments can help to elucidate the mechanisms underlying diseases such as cancer and Alzheimer's disease. However, its potency and selectivity can also make it difficult to interpret results, as off-target effects can be minimized.
Future Directions
There are several future directions for research on 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile. One area of interest is its potential as a therapeutic agent in various diseases, particularly cancer. Further studies are needed to determine its efficacy and safety in preclinical models and clinical trials. Another area of interest is its role in circadian rhythms, which has implications for the treatment of sleep disorders and other conditions. Finally, there is potential for the development of new CK1 inhibitors based on the structure of 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile, which could have improved potency and selectivity.
Scientific Research Applications
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool compound in research to investigate the role of CK1 in various cellular processes.
properties
IUPAC Name |
5-chloro-2-heptylsulfanyl-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-4-5-6-7-8-9-19-15-13(10-17)11(2)14(16)12(3)18-15/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUOPQJOPXTYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC(=C(C(=C1C#N)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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